REACTION_CXSMILES
|
Br[CH2:2]/[CH:3]=[CH:4]/[C:5]([O:7][CH3:8])=[O:6].C(N(CC)CC)C.[CH2:16]([NH:23][CH2:24][CH2:25][NH:26][CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C1(C)C=CC=CC=1>[CH2:16]([N:23]1[CH2:24][CH2:25][N:26]([CH2:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH2:2][CH:3]1[CH2:4][C:5]([O:7][CH3:8])=[O:6])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1
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Name
|
|
Quantity
|
5.53 mL
|
Type
|
reactant
|
Smiles
|
BrC/C=C/C(=O)OC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
9.67 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)NCCNCC1=CC=CC=C1
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred with ice cooling for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred 25 hours longer
|
Duration
|
25 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of diatomaceous earth with an ethyl acetate (20 mL)
|
Type
|
WASH
|
Details
|
rinse
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to an oil, which
|
Type
|
ADDITION
|
Details
|
was mixed with 10% aqueous HCl (240 mL)
|
Type
|
WAIT
|
Details
|
After 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the cake was rinsed with water (2×10 mL)
|
Type
|
WASH
|
Details
|
The filtrate was washed with ethyl acetate (2×80 mL)
|
Type
|
ADDITION
|
Details
|
by portionwise addition of solid K2CO3 (26 g)
|
Type
|
EXTRACTION
|
Details
|
The turbid mixture was extracted with ethyl acetate (3×120 mL)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |